molecular formula C19H18N6OS B2892317 N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)-1H-indazole-3-carboxamide CAS No. 2034541-04-1

N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)-1H-indazole-3-carboxamide

Cat. No. B2892317
CAS RN: 2034541-04-1
M. Wt: 378.45
InChI Key: DBXBPKYLPXGDOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)-1H-indazole-3-carboxamide” is a complex organic compound . It’s a type of N-heterocyclic compound .


Synthesis Analysis

The synthesis of similar compounds involves several steps from commercially available substances . The process typically involves a Suzuki coupling reaction to produce intermediates, which are then subjected to Suzuki-Miyaura coupling with corresponding boronic esters to produce key intermediates . These intermediates then undergo a deprotection reaction to afford the final compounds .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular formula of C13H9N3OS . It includes a thiazolo[5,4-b]pyridine core, which is a key structural unit for its activity .


Chemical Reactions Analysis

These types of compounds have been tested for phosphoinositide 3-kinase (PI3K) enzymatic assay . The structure-activity relationships (SAR) study showed that certain functionalities were important for PI3Kα inhibitory activity .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 255.30 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . Its topological polar surface area is 83.1 Ų .

Scientific Research Applications

Thiazole-based Compounds as Mycobacterium Tuberculosis Inhibitors

Thiazole-aminopiperidine hybrids have been designed and synthesized as novel inhibitors of Mycobacterium tuberculosis GyrB, highlighting their potential in antituberculosis therapy. One compound demonstrated promising activity across various assays, suggesting the thiazole moiety's relevance in developing antimicrobial agents (Jeankumar et al., 2013).

Heterocyclic Carboxamides as Antipsychotic Agents

Research into heterocyclic analogues of known antipsychotic agents has yielded compounds with significant binding to dopamine and serotonin receptors, indicating potential applications in psychiatric disorder treatments. The study emphasizes the role of structural analogues in discovering new therapeutic agents (Norman et al., 1996).

Sulfonamide Thiazole Derivatives as Insecticidal Agents

A novel series of sulfonamide-bearing thiazole derivatives has shown potent insecticidal effects against the cotton leafworm, Spodoptera littoralis. This research underscores the utility of thiazole derivatives in developing new insecticidal formulations, providing an agricultural application of such compounds (Soliman et al., 2020).

Hybrid Molecules Containing Antibiotic Moieties

Microwave-assisted synthesis of hybrid molecules incorporating penicillanic or cephalosporanic acid with various heterocyclic nuclei, including thiazole, demonstrated antimicrobial, antilipase, and antiurease activities. This approach to synthesizing hybrid compounds opens new avenues in the search for potent antimicrobial agents (Başoğlu et al., 2013).

Pyrazole Derivatives as Cannabinoid Receptor Antagonists

The study of pyrazole derivatives as cannabinoid receptor antagonists reveals the potential therapeutic application in modulating cannabinoid receptor activity. Such compounds could help in developing treatments for conditions associated with cannabinoid receptor dysregulation (Lan et al., 1999).

Mechanism of Action

Target of Action

The primary target of N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)-1H-indazole-3-carboxamide is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer.

Mode of Action

This compound interacts with its target, PI3K, by inhibiting its enzymatic activity . The N-heterocyclic core of the compound is directly involved in the binding to the kinase through key hydrogen bonds interaction . This interaction results in the inhibition of PI3K, disrupting its normal function and leading to the desired pharmacological effects.

Biochemical Pathways

The inhibition of PI3K affects the PI3K/AKT/mTOR pathway, a critical cell signaling pathway that is often overactive in many types of cancer cells . By inhibiting PI3K, this compound can disrupt this pathway, potentially leading to reduced cancer cell growth and survival.

Result of Action

The result of the compound’s action is the inhibition of PI3K, leading to disruption of the PI3K/AKT/mTOR pathway . This can result in decreased cancer cell growth and survival, making this compound a potential candidate for cancer treatment.

properties

IUPAC Name

N-[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl]-1H-indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6OS/c26-17(16-13-4-1-2-5-14(13)23-24-16)21-12-7-10-25(11-8-12)19-22-15-6-3-9-20-18(15)27-19/h1-6,9,12H,7-8,10-11H2,(H,21,26)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBXBPKYLPXGDOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=NNC3=CC=CC=C32)C4=NC5=C(S4)N=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)-1H-indazole-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.